2-(2-Methoxyphenoxy)piperidine
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Overview
Description
2-(2-Methoxyphenoxy)piperidine is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state The compound this compound is characterized by the presence of a methoxyphenoxy group attached to the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyphenoxy)piperidine typically involves the reaction of 2-methoxyphenol with piperidine under specific conditions. One common method is the nucleophilic substitution reaction where 2-methoxyphenol reacts with piperidine in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyphenoxy)piperidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 2-(2-Hydroxyphenoxy)piperidine.
Reduction: The piperidine ring can be reduced to form a piperidine derivative with different substituents.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include 2-(2-Hydroxyphenoxy)piperidine, halogenated derivatives, and various substituted piperidine compounds depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(2-Methoxyphenoxy)piperidine involves its interaction with specific molecular targets and pathways. For instance, piperidine derivatives are known to interact with various enzymes and receptors in the body, leading to their pharmacological effects . The compound may inhibit certain enzymes or modulate receptor activity, thereby exerting its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
2-(2-Methoxyphenoxy)piperidine can be compared with other similar compounds, such as:
2-(2-Hydroxyphenoxy)piperidine: This compound has a hydroxyl group instead of a methoxy group, which can influence its reactivity and biological activity.
2-(2-Chlorophenoxy)piperidine:
2-(2-Methylphenoxy)piperidine: The methyl group can affect the compound’s steric and electronic properties, leading to differences in reactivity and biological activity.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H17NO2 |
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Molecular Weight |
207.27 g/mol |
IUPAC Name |
2-(2-methoxyphenoxy)piperidine |
InChI |
InChI=1S/C12H17NO2/c1-14-10-6-2-3-7-11(10)15-12-8-4-5-9-13-12/h2-3,6-7,12-13H,4-5,8-9H2,1H3 |
InChI Key |
HDVBILJGOVKRDH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OC2CCCCN2 |
Origin of Product |
United States |
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